

Application Notes: PARPi-FL for Ex Vivo Tissue Analysis

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Compound of Interest		
Compound Name:	PARPi-FL	
Cat. No.:	B609839	Get Quote

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, specifically in the repair of DNA single-strand breaks (SSBs).[1] Many cancer types exhibit an overexpression of PARP1 due to increased genomic instability and proliferation rates, making it a valuable biomarker for cancer detection.[2][3] PARP inhibitors (PARPi) are a class of targeted drugs that exploit this by inducing synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4]

PARPi-FL is a fluorescently labeled, potent PARP inhibitor derived from the FDA-approved drug Olaparib.[5][6] It is composed of a PARP inhibitor conjugated to a BODIPY-FL dye. This small molecule probe retains high binding affinity to PARP1, is cell-permeable, and enables real-time visualization of PARP1 expression in cells and tissues.[6] Unlike some nuclear dyes, PARPi-FL does not intercalate with DNA, making it suitable for live-cell and fresh tissue applications.[3][7] These properties make PARPi-FL a powerful tool for ex vivo tissue analysis, allowing for rapid cancer detection, assessment of surgical margins, and investigation of drugtarget engagement.[2][3]

Mechanism of Action and Signaling Pathway

In healthy cells, PARP1 detects single-strand DNA breaks and initiates their repair through the Base Excision Repair (BER) pathway. PARP inhibitors block this process. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), the unrepaired single-

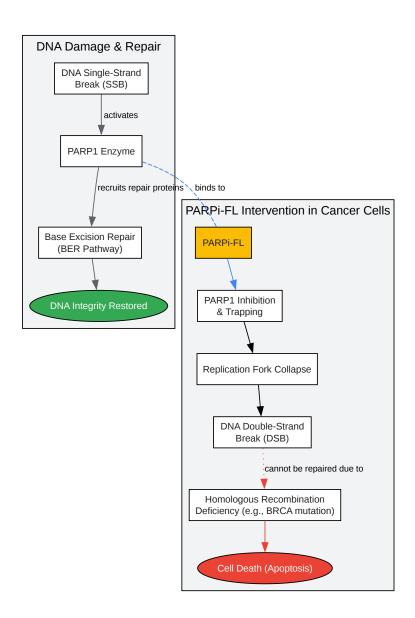




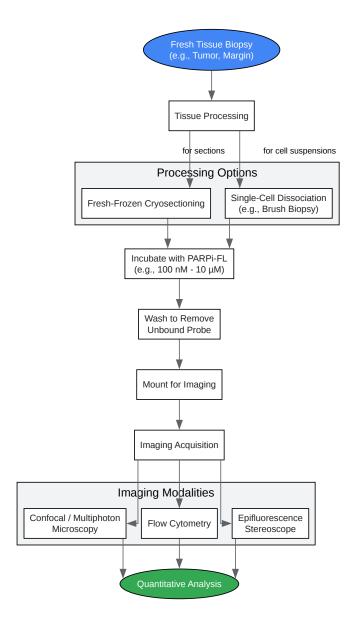


strand breaks lead to replication fork collapse and the formation of double-strand breaks (DSBs).[4] These DSBs cannot be repaired effectively, resulting in cell death—a concept known as synthetic lethality.[4] **PARPi-FL** allows for the direct visualization of PARP1, which is often overexpressed in tumor cells.[2]









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